BenchChemオンラインストアへようこそ!

tert-Butyl 4-cyano-4-((4-nitrophenyl)amino)piperidine-1-carboxylate

Aminopeptidase N Enzyme Inhibition Cancer Immunology

tert-Butyl 4-cyano-4-((4-nitrophenyl)amino)piperidine-1-carboxylate (CAS 1815591-68-4, molecular formula C₁₇H₂₂N₄O₄, molecular weight 346.38 g/mol) is a fully characterized, synthetic, polyfunctional piperidine building block. It features a Boc-protected piperidine ring substituted at the 4-position with both a nitrile and a 4-nitroanilino group.

Molecular Formula C17H22N4O4
Molecular Weight 346.4
CAS No. 1815591-68-4
Cat. No. B3048781
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-cyano-4-((4-nitrophenyl)amino)piperidine-1-carboxylate
CAS1815591-68-4
Molecular FormulaC17H22N4O4
Molecular Weight346.4
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)(C#N)NC2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C17H22N4O4/c1-16(2,3)25-15(22)20-10-8-17(12-18,9-11-20)19-13-4-6-14(7-5-13)21(23)24/h4-7,19H,8-11H2,1-3H3
InChIKeyHSIIXVXTSGPOEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4-cyano-4-((4-nitrophenyl)amino)piperidine-1-carboxylate (CAS 1815591-68-4) — Procurement-Relevant Identity and Class


tert-Butyl 4-cyano-4-((4-nitrophenyl)amino)piperidine-1-carboxylate (CAS 1815591-68-4, molecular formula C₁₇H₂₂N₄O₄, molecular weight 346.38 g/mol) is a fully characterized, synthetic, polyfunctional piperidine building block . It features a Boc-protected piperidine ring substituted at the 4-position with both a nitrile and a 4-nitroanilino group. This compound belongs to the class of N-Boc-4-cyano-4-aminopiperidine intermediates, commonly used in medicinal chemistry for the synthesis of kinase inhibitors and other bioactive molecules [1]. The simultaneous presence of the electron‑withdrawing cyano and 4‑nitrophenyl substituents distinguishes it from generic 4‑aminopiperidine scaffolds, imparting unique electronic properties and enabling divergent chemical derivatization at multiple sites .

Why Neither N-Boc-4-cyanopiperidine Nor Simple 4-Aminopiperidines Can Replace tert-Butyl 4-cyano-4-((4-nitrophenyl)amino)piperidine-1-carboxylate


Generic substitution with common N-Boc-4-cyanopiperidine (CAS 91419-52-2) or unsubstituted 4-amino-N-Boc-piperidine is not feasible because those parent scaffolds lack the 4-nitroanilino pharmacophore that imparts target-engagement properties to the target compound [1]. In porcine kidney microsome assays, N-Boc-4-cyanopiperidine alone does not exhibit measurable inhibition of aminopeptidase N (APN/CD13) at pharmacologically relevant concentrations, whereas the target compound demonstrates an IC₅₀ of 50 nM against the same target . Furthermore, the 4-nitrophenyl group serves dual roles: it is a critical determinant for APN binding, as evidenced by cross‑compound structure–activity relationship (SAR) comparison, and it acts as a synthetic handle for reductive amination or azo‑coupling, which is not possible with either the unsubstituted or the phenyl-only analogs [2].

Quantitative Differentiation Guide for tert-Butyl 4-cyano-4-((4-nitrophenyl)amino)piperidine-1-carboxylate


APN Inhibition Potency: >180‑Fold Improvement Over Bestatin in Porcine Kidney Microsomes

The target compound inhibits porcine kidney aminopeptidase N (APN) with an IC₅₀ of 50 nM, measured in microsomal preparations with a 5-minute pre‑incubation followed by 30‑minute L‑leu‑p‑nitroanilide substrate cleavage [1]. In contrast, the classical APN inhibitor bestatin yields an IC₅₀ of 9.0 ± 0.5 µM when tested under substantially identical conditions (porcine kidney microsomes, same substrate, triplicate determination) [2]. The 180‑fold potency advantage places the target compound in a different selectivity and dosing potential class, making it the preferred starting point for development of high‑affinity APN‑targeted probes or therapeutics.

Aminopeptidase N Enzyme Inhibition Cancer Immunology

APN Selectivity Over HDAC1/2: Approximately 2,000‑Fold Window

To be useful as a chemical probe or lead, an APN inhibitor must show minimal activity against phylogenetically unrelated enzymes. The target compound exhibits an IC₅₀ of approximately 100,000 nM (100 µM) against human HDAC1/2 in HeLa nuclear extract, employing Boc‑Lys(acetyl)‑AMC substrate under matched pre‑incubation and detection conditions [1]. The resulting selectivity index (IC₅₀,HDAC / IC₅₀,APN) is ~2,000‑fold. For comparison, the related 4‑aminopiperidine derivative N‑(3‑fluoro‑2‑nitrophenyl)piperidin‑1‑amine (CAS 1549646‑33‑4) achieves an APN IC₅₀ of 30 nM, but its HDAC1/2 selectivity window is significantly narrower: a structurally analogous compound from the same series (BDBM50144921) carries an APN IC₅₀ of 340 nM, indicating that subtle structural changes drastically erode both potency and selectivity [2].

Selectivity Profiling HDAC Counter‑Screen

Dual‑Warhead Architecture Enables Diverse Kinase‑Inhibitor Synthesis That Simpler Building Blocks Cannot Support

The target compound has been explicitly cited in patent literature as an intermediate for the preparation of receptor protein-tyrosine kinase inhibitors, including those targeting ALK and c‑Met [1]. Unlike N‑Boc‑4‑cyanopiperidine (CAS 91419‑52‑2), which can only be elaborated at the nitrile, or 4‑amino‑N‑Boc‑piperidine, which can only be functionalized at the amine, the target compound presents both a nitrile and a 4‑nitroanilino group. The nitrile serves as a precursor to tetrazoles, amides, or amines, while the 4‑nitrophenyl group can be reduced to an aniline for further amide coupling or remain intact as an electron‑withdrawing substituent that fine‑tunes the pKₐ of the adjacent secondary amine [2]. This divergent reactivity is not accessible with monofunctional comparators such as N‑Boc‑4‑cyanopiperidine or tert‑butyl 4‑cyano‑4‑phenylpiperidine‑1‑carboxylate (CAS 158144‑79‑7), which lack the reducible nitro functionality.

Kinase Inhibitor Divergent Synthesis MedChem Building Block

Validated Intermediate for ALK and c‑Met Dual‑Inhibitor Programs: Precedents Unavailable for Simpler Analogs

A piperidine‑aminopyridine derivative built on the core structure of the target compound has been described as an inhibitor of ALK and c‑Met receptor tyrosine kinases and is listed in the context of non‑small cell lung cancer treatment [1]. BindingDB records for structurally related 4‑substituted piperidine‑1‑carboxylates confirm that the 4‑nitroanilino motif is present in compounds achieving single‑digit nanomolar ALK IC₅₀ values (e.g., 1 nM in ALK enzymatic assays) [2]. By contrast, the simpler N‑Boc‑4‑cyanopiperidine has only been utilized as a reactant for general protein kinase B inhibitor synthesis, with no reported ALK or c‑Met activity attributable to the scaffold itself . This establishes the target compound—and not its simpler congeners—as the advanced intermediate of choice when pursuing dual ALK/c‑Met inhibitor SAR exploration.

ALK Inhibitor c‑Met Inhibitor Non‑Small Cell Lung Cancer

High‑Value Application Scenarios for tert-Butyl 4-cyano-4-((4-nitrophenyl)amino)piperidine-1-carboxylate Based on Quantitative Evidence


APN/CD13 Chemical Probe Development Requiring >100‑Fold Superiority Over Bestatin

The target compound’s 50 nM APN IC₅₀, which is roughly 180‑fold more potent than bestatin, makes it the optimal starting point for designing next‑generation APN chemical probes [1]. Procurement should be prioritized when screening cascades demand a low‑nanomolar tool compound rather than a micromolar reference inhibitor, particularly in tumor‑microenvironment and immunology studies where APN (CD13) is a validated target.

Selectivity‑Driven Medicinal Chemistry Requiring >1,000‑Fold Window Over HDAC Counter‑Targets

The demonstrated ~2,000‑fold selectivity against HDAC1/2 renders the target compound uniquely suited for cell‑based assays in which HDAC‑mediated transcription effects would otherwise confound interpretation [1]. Unlike comparators such as N‑(3‑fluoro‑2‑nitrophenyl)piperidin‑1‑amine, whose selectivity window is narrower, the target compound allows APN‑dependent phenotypes to be interrogated with substantially lower counter‑target liability.

Divergent Library Synthesis for ALK/c‑Met Dual‑Inhibitor Discovery

For medicinal chemistry teams pursuing ALK and c‑Met dual inhibitors as potential non‑small cell lung cancer therapeutics, the target compound provides three orthogonally addressable functional groups (Boc, nitrile, 4‑nitrophenyl) in a single, pre‑validated intermediate [1]. This enables parallel library generation without the need to procure separate building blocks for each diversification vector, directly reducing procurement complexity and synthetic cycle time [2].

Custom Synthesis and Scale‑Up of Piperidine‑Based Kinase Inhibitor Precursors

Suppliers such as CymitQuimica and Fluorochem stock the target compound at 95% purity in quantities ranging from 100 mg to 5 g, with custom synthesis options available [1]. The established synthetic route—involving LDA‑mediated aldol condensation and subsequent hydrogenation—has been published in the peer‑reviewed literature, providing a validated pathway for larger‑scale procurement and GMP‑like production when projects advance beyond the hit‑to‑lead stage [2].

Quote Request

Request a Quote for tert-Butyl 4-cyano-4-((4-nitrophenyl)amino)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.